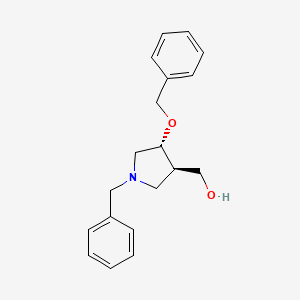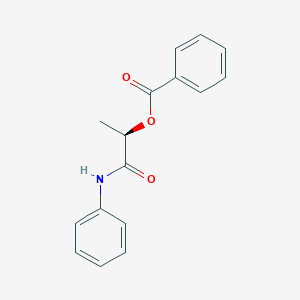
(1R)-1-(phenylcarbamoyl)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(phenylcarbamoyl)ethyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an ethyl chain, which is further linked to a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(phenylcarbamoyl)ethyl benzoate typically involves the esterification of benzoic acid with (1R)-1-(phenylcarbamoyl)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(phenylcarbamoyl)ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and (1R)-1-(phenylcarbamoyl)ethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in (1R)-1-(phenylcarbamoyl)ethanol.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products Formed
Oxidation: Benzoic acid and (1R)-1-(phenylcarbamoyl)ethanol.
Reduction: (1R)-1-(phenylcarbamoyl)ethanol.
Substitution: Various substituted esters, depending on the substituent used.
Scientific Research Applications
(1R)-1-(phenylcarbamoyl)ethyl benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(phenylcarbamoyl)ethyl benzoate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar in structure but lacks the phenylcarbamoyl group.
Methyl benzoate: Similar ester structure but with a methyl group instead of an ethyl group.
Phenyl benzoate: Contains a phenyl group attached to the benzoate, but lacks the ethyl chain.
Uniqueness
(1R)-1-(phenylcarbamoyl)ethyl benzoate is unique due to the presence of both the phenylcarbamoyl and benzoate groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
[(2R)-1-anilino-1-oxopropan-2-yl] benzoate |
InChI |
InChI=1S/C16H15NO3/c1-12(15(18)17-14-10-6-3-7-11-14)20-16(19)13-8-4-2-5-9-13/h2-12H,1H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
JBFOIRIOLUYNAS-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


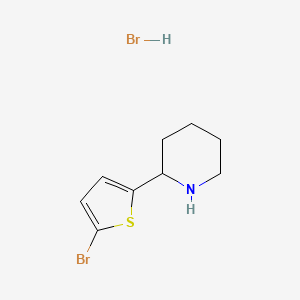
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
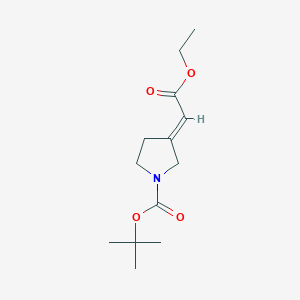

![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)
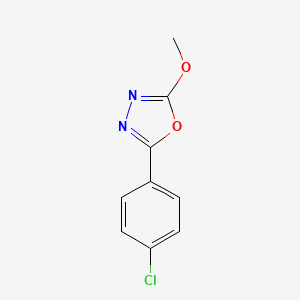
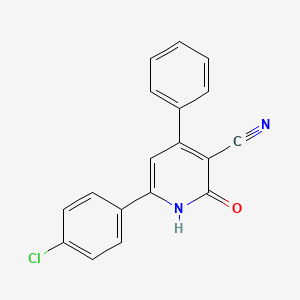
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)
